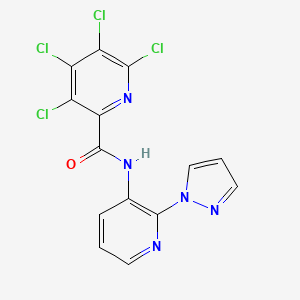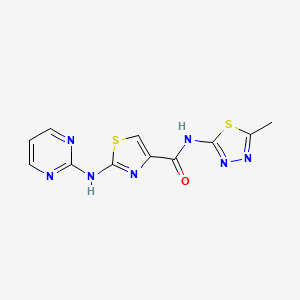
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, commonly known as MTB, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MTB has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral effects.
Scientific Research Applications
Stem Cell Research
The compound N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, closely related to the chemical structure of interest, has been shown to enhance the generation of human-induced pluripotent stem cells (iPSCs) from human fibroblasts. This presents a promising avenue for stem cell research, particularly in developing efficient procedures for cell reprogramming, which is crucial for regenerative medicine and biomedical research (Ries et al., 2013).
Antimicrobial and Anticancer Activities
Several studies have explored the synthesis and biological activities of thiazole carboxamide derivatives, uncovering their potential as antimicrobial and anticancer agents. For instance, pyrimidine clubbed with thiazolidinone derivatives have demonstrated promising results against microbial strains and significant anticancer activity against HeLa cervical cancer cell lines, indicating their potential for developing new therapeutic agents (Verma & Verma, 2022). Moreover, dehydroabietic acid derivatives, incorporating 1,3,4-thiadiazole, pyridine, and amide moieties, have shown to interact with DNA and exhibit selective cytotoxicity, further highlighting their potential in cancer treatment (Li et al., 2020).
Synthesis and Evaluation of Novel Derivatives
Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has revealed anti-inflammatory and analgesic properties, suggesting their utility in creating new anti-inflammatory agents (Abu‐Hashem et al., 2020). Additionally, the development of tetrahydropyrimidine–isatin hybrids has been investigated for their antibacterial, antifungal, and anti-tubercular properties, showcasing the versatility of thiazole derivatives in addressing a range of diseases (Akhaja & Raval, 2012).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7OS2/c1-6-17-18-11(21-6)15-8(19)7-5-20-10(14-7)16-9-12-3-2-4-13-9/h2-5H,1H3,(H,15,18,19)(H,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLWNWYFQRCHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[(1Z)-5-fluoro-1-[(4-methanesulfinylphenyl)methylidene]-2-methyl-1H-inden-3-yl]acetamide](/img/structure/B2671578.png)
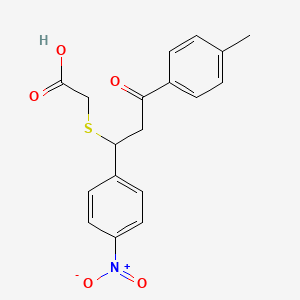

![N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2671584.png)
![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)
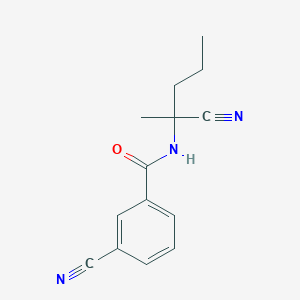
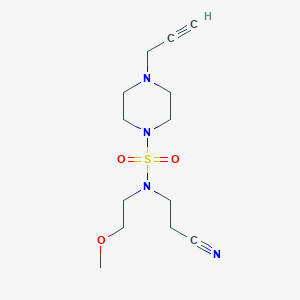
![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2671591.png)
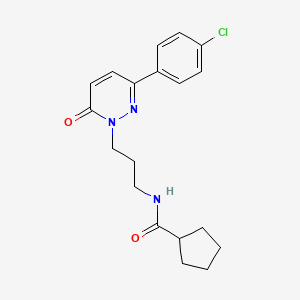
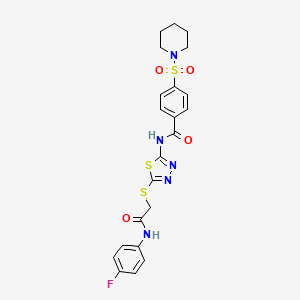

![5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2671596.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2671597.png)
